

Spectroscopic Analysis of cis-Miyabenol C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	cis-Miyabenol C		
Cat. No.:	B8261476	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol trimer, is a naturally occurring stilbenoid found in various plant species, including grapevines (Vitis vinifera). As a member of the stilbenoid family, cis-Miyabenol C has garnered interest within the scientific community for its potential biological activities. The structural elucidation and characterization of such complex natural products are fundamentally reliant on a suite of sophisticated spectroscopic techniques. This technical guide provides a summary of the available spectroscopic data and analytical methodologies pertinent to the analysis of cis-Miyabenol C.

It is important to note that while the existence of detailed spectroscopic data for **cis-Miyabenol C**, specifically the Z-trans-trans isomer, is cited in the literature, access to the complete, primary dataset remains a challenge. A key publication, "Phenolic Constituents of Carex vulpinoidea Seeds and their Tyrosinase Inhibitory Activities" by Niesen et al. in a 2015 issue of Natural Product Communications, is reported to contain comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) data.[1] However, the full spectroscopic dataset from this source could not be retrieved for this analysis. Consequently, the following sections compile the currently accessible information and provide a framework for the spectroscopic analysis of this compound.

Spectroscopic Data



A complete and verified set of spectroscopic data for **cis-Miyabenol C** is not publicly available in its entirety. The following tables are based on partial information and data from closely related stilbenoid trimers. The specific isomer of **cis-Miyabenol C** referenced in the literature is the Z-trans-trans-miyabenol C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like **cis-Miyabenol C**. One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Table 1: 1H NMR Spectroscopic Data of a Miyabenol C Isomer

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available			

Table 2: 13C NMR Spectroscopic Data of a Miyabenol C Isomer

Atom No.	Chemical Shift (δ, ppm)	
Data not available		

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC) for a Miyabenol C Isomer (Hypothetical)

Proton (δH)	Correlated Proton (COSY)	Correlated Carbon (HSQC)	Correlated Carbons (HMBC)
Data not available	Data not available	Data not available	Data not available

Mass Spectrometry (MS)



Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer insights into the compound's structure. For **cis-Miyabenol C**, a resveratrol trimer, the expected molecular formula is C42H32O9, with a corresponding monoisotopic mass of approximately 680.20 g/mol

Table 4: Mass Spectrometry Data for Miyabenol C

Ionization Mode	Mass Analyzer	m/z [M+H]+	m/z [M-H]-	Key Fragment Ions
ESI	ToF or Orbitrap	Data not available	Data not available	Data not available

Experimental Protocols Isolation of cis-Miyabenol C

The isolation of **cis-Miyabenol C** from natural sources often involves multi-step chromatographic techniques. A common method cited for the separation of stilbenoids is Centrifugal Partition Chromatography (CPC).

Protocol: Isolation by Centrifugal Partition Chromatography (CPC)

- Extraction: The plant material (e.g., grapevine stems) is first dried, ground, and extracted with a suitable organic solvent, such as a mixture of methanol and water or acetone.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities.
- Centrifugal Partition Chromatography (CPC):
 - Instrumentation: A CPC instrument equipped with a suitable rotor.



- Solvent System: A biphasic solvent system is selected based on the polarity of the target compound. The selection is guided by determining the partition coefficient (K) of cis-Miyabenol C in various solvent systems.
- Operation: The column is first filled with the stationary phase. The crude extract, dissolved
 in a small volume of the solvent system, is then injected. The mobile phase is pumped
 through the column at a specific flow rate, and the rotor is spun at a set speed.
- Fraction Collection: The eluent is collected in fractions.
- Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing cis-Miyabenol C.
- Final Purification: Fractions containing the compound of interest may require further purification by preparative HPLC to achieve high purity.

Spectroscopic Analysis

Protocol: NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **cis-Miyabenol C** are dissolved in a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

1D NMR:

- 1H NMR: A standard proton experiment is run to obtain the 1H NMR spectrum.
- 13C NMR: A proton-decoupled carbon experiment (e.g., using the DEPTq pulse sequence) is performed to obtain the 13C NMR spectrum.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
- Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

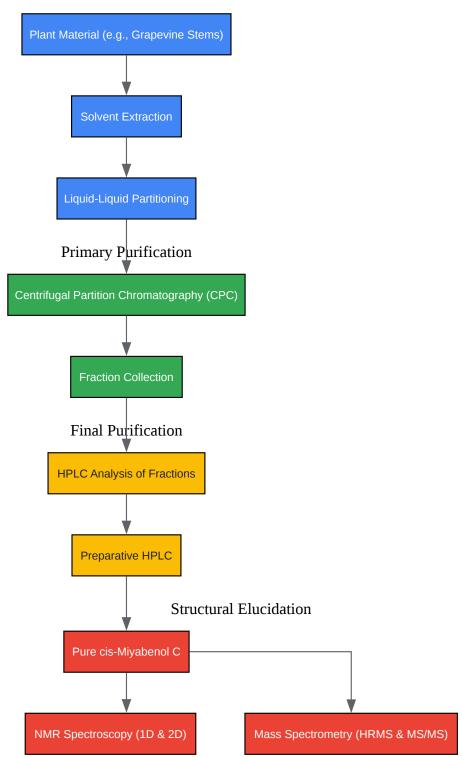
Protocol: Mass Spectrometry

- Sample Preparation: A dilute solution of purified **cis-Miyabenol C** is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired
 in both positive and negative ion modes to observe the protonated ([M+H]+) and
 deprotonated ([M-H]-) molecular ions, respectively.
- Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Visualization of Workflows Experimental Workflow for Isolation and Characterization



Extraction & Preliminary Purification

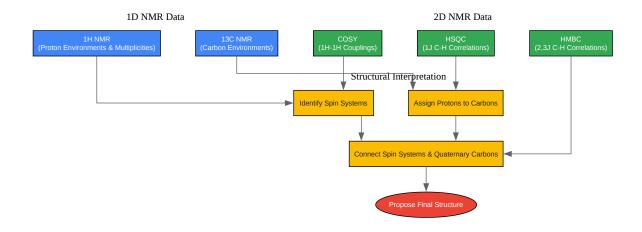


Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of cis-Miyabenol C.



Logic of 2D NMR-Based Structure Elucidation



Click to download full resolution via product page

Caption: Logical workflow for 2D NMR-based structure elucidation.

Conclusion

The comprehensive spectroscopic analysis of **cis-Miyabenol C** is a critical step in understanding its chemical properties and potential applications. While this guide outlines the necessary experimental protocols and the types of data required, the lack of a complete, publicly accessible dataset for **cis-Miyabenol C** underscores the need for further research and data sharing within the scientific community. The methodologies and workflows presented here provide a robust framework for researchers undertaking the isolation and characterization of this and other complex natural products.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of cis-Miyabenol C: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261476#spectroscopic-data-analysis-of-cis-miyabenol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com